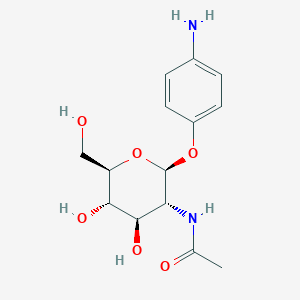
4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside typically involves the reaction of protected sugar derivatives with aminophenyl compounds. For example, the synthesis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was achieved through the reaction of pentaacetyl-β-D-glucosamine, p-methoxyphenol, and boron trifluoride etherate in dry methylene chloride, indicating a similar potential pathway for 4-Aminophenyl derivatives (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Molecular Structure Analysis
The crystal structure of related compounds can provide insights into the molecular structure of 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside. For instance, the molecular structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was determined through X-ray diffraction analysis, which can be analogous to the structure analysis of 4-Aminophenyl derivatives (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
Chemical reactions involving 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives can be complex, involving various functional group transformations. For example, the synthesis of glycosidase inhibitors from similar structures involves multiple steps, including acetylation, deacetylation, and sulfonation, indicating the reactive nature of these compounds and their derivatives (Carbohydrate Research, 1978).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Derivatives and Apoptosis Induction 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives were synthesized and evaluated for their potential in inducing apoptosis in B cell chronic leukemia. The study established the structures of these derivatives using NMR spectroscopy and highlighted their promising antitumor activities, particularly in increasing the number of apoptotic B cells when combined with cladribine (2-CdA) in chronic lymphotic leukemia (B-CLL) patients Myszka et al., 2003.
Crystal Structural Analysis The crystal structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was determined, providing insights into the molecular arrangements and potential interactions. An intermolecular hydrogen bond involving the amido hydrogen and the carbonyl oxygen of the acetamido group in another molecule was a notable feature of this structure Peikow et al., 2006.
Molecular Interactions and Mechanisms
Study of O-GlcNAcase Inhibition The substitution of serine and threonine residues with 2-acetamido-2-deoxy-β-D-glucopyranose (O-GlcNAc) is a significant post-translational modification in multicellular eukaryotes. The paper by Alencar et al., 2012, modeled the human O-GlcNAcase enzyme and used molecular docking and dynamics simulations to study the interaction with potent inhibitors. This research could pave the way for designing new inhibitors targeting diseases like cancer, Alzheimer's, and type II diabetes Alencar et al., 2012.
Molecular Mechanism and Design of New Inhibitors The catalytic mechanism of O-GlcNAcase, crucial in hydrolyzing O-GlcNAc residues, was studied using a hybrid quantum mechanical/molecular mechanical approach. The research highlighted the importance of specific residues in stabilizing transition states, providing insights into the design of potent enzyme inhibitors Lameira et al., 2011.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZITXGZJXXMRL-DHGKCCLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)N)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

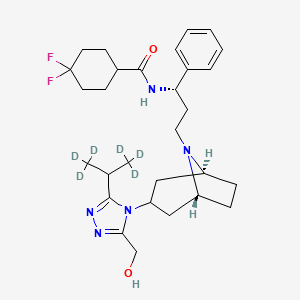
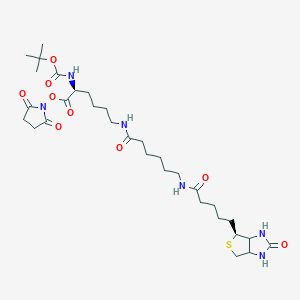
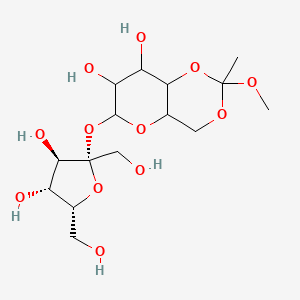
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
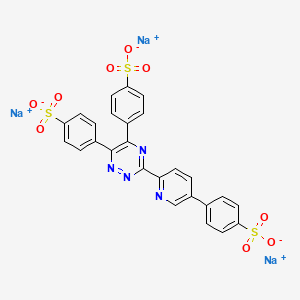
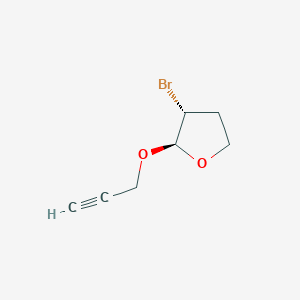
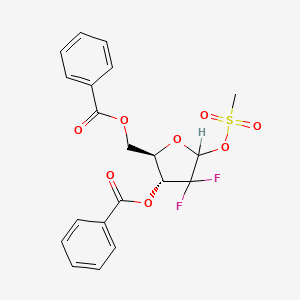

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

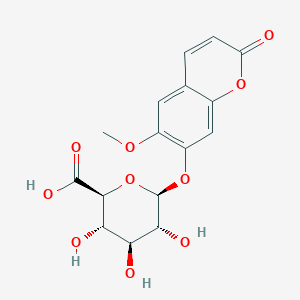
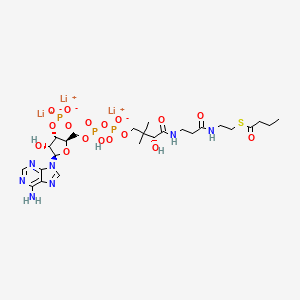
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
